![molecular formula C15H21N3O4S B2741774 N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide CAS No. 1427978-15-1](/img/structure/B2741774.png)
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as ADX-71441, is a novel drug compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators, which enhance the activity of specific receptors in the brain.
Wirkmechanismus
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor. This results in the inhibition of the release of glutamate, a neurotransmitter that is involved in several neurological disorders. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to increase the activity of mGluR4 in a dose-dependent manner, and its effects are reversible.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to have a high affinity for the mGluR4 receptor, which makes it a potent modulator of the receptor. It has also been shown to have good bioavailability and to cross the blood-brain barrier. However, N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It is also relatively expensive, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety. Another direction is to investigate its potential as a neuroprotective agent in other neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide in humans. Finally, research is needed to develop more potent and selective modulators of the mGluR4 receptor.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyanobutylamine, followed by the reaction of the resulting compound with dimethylsulfamoyl chloride. The final product is obtained after purification using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to enhance the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of neurotransmitters in the brain. This receptor is involved in several neurological disorders, including Parkinson's disease, anxiety, and depression. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-12(10-16)17-15(19)11-7-8-13(22-4)14(9-11)23(20,21)18(2)3/h7-9,12H,5-6H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUJNMFSFLIXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.